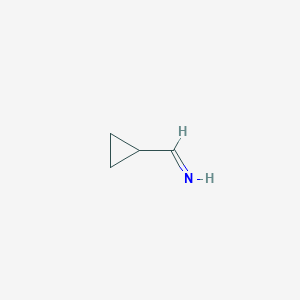

Cyclopropanemethanimine

Description

Properties

CAS No. |

55625-05-3 |

|---|---|

Molecular Formula |

C4H7N |

Molecular Weight |

69.11 g/mol |

IUPAC Name |

cyclopropylmethanimine |

InChI |

InChI=1S/C4H7N/c5-3-4-1-2-4/h3-5H,1-2H2 |

InChI Key |

PIJQBGOSKZKPPO-UHFFFAOYSA-N |

Canonical SMILES |

C1CC1C=N |

Origin of Product |

United States |

Theoretical and Computational Investigations of Cyclopropanemethanimine

Electronic Structure and Energetic Characterization

Quantum Chemical Calculations of Enthalpies of Formation

No specific studies detailing the quantum chemical calculations of the enthalpy of formation for Cyclopropanemethanimine were found.

Computational Determination of Proton Affinities and Basicity

There is no available research that computationally determines the proton affinities and basicity of this compound.

Conformational Analysis and Isomerization Pathways

Specific conformational analysis and isomerization pathways for this compound have not been reported in the searched literature.

Mechanistic Probing via Density Functional Theory (DFT) Studies

While DFT is a common tool for mechanistic studies, its application to probe the mechanisms involving this compound is not described in the available resources.

Advanced Computational Modeling Approaches

There is no evidence of advanced computational modeling approaches being specifically applied to study this compound.

A table of mentioned compounds is not applicable as no specific compounds were discussed in relation to this compound.

Advanced Synthetic Methodologies for Cyclopropanemethanimine and Its Derivatives

Development of Novel Cyclopropanation Reactions for Imines and Precursors

The construction of the strained cyclopropane (B1198618) ring fused to a nitrogen-bearing carbon atom presents unique synthetic challenges. Novel cyclopropanation reactions have been developed to address these challenges, offering various levels of efficiency, stereocontrol, and substrate scope.

Carbene and Carbenoid Transfer Strategies

The reaction of carbenes or carbenoids with carbon-carbon double bonds is a cornerstone of cyclopropane synthesis. acs.org Adapting this strategy to the carbon-nitrogen double bond of imines provides a direct route to cyclopropanemethanimine derivatives. These methods typically involve the in situ generation of a reactive carbene species that is then transferred to the imine substrate.

Transition metal catalysis is a powerful tool for controlling the reactivity and selectivity of carbene transfer reactions. nih.govwiley-vch.de Various transition metals, including rhodium, ruthenium, and copper, have been shown to be effective in catalyzing the cyclopropanation of olefins, and these methodologies are being extended to imine substrates. acs.orgnih.gov The general mechanism involves the formation of a metal carbene intermediate from a diazo compound, which then reacts with the imine to form the cyclopropane ring and regenerate the catalyst. nih.gov

While the direct cyclopropanation of imines with carbenes is less common than that of alkenes, transition metal-catalyzed reactions of diazo compounds with enamines (which can be formed in situ from imines) are a known method for the synthesis of aminocyclopropanes. acs.org The choice of metal and ligands is crucial for achieving high yields and selectivities.

Table 1: Examples of Transition Metal-Catalyzed Cyclopropanation Relevant to Cyclopropylamine (B47189) Synthesis

| Catalyst System | Carbene Precursor | Substrate Type | Product Type | Key Features |

| Rhodium(II) carboxylates | Ethyl diazoacetate | Enamines | Aminocyclopropane carboxylates | High efficiency and stereoselectivity for electron-rich olefins. |

| Copper-bis(oxazoline) complexes | Diazoacetates | Enamines | Enantioenriched aminocyclopropanes | High enantioselectivity in the cyclopropanation of olefins. |

| Ruthenium-salen complexes | Diazo compounds | Imines/Enamines | Cyclopropylamines | Potential for asymmetric induction. |

Note: This table presents catalyst systems known for their effectiveness in cyclopropanation reactions that are mechanistically relevant to the synthesis of this compound derivatives from imine precursors like enamines.

Organocatalysis has emerged as a powerful strategy for asymmetric synthesis, avoiding the use of often toxic and expensive transition metals. organic-chemistry.org In the context of cyclopropanation, organocatalysts can activate the substrates through the formation of reactive intermediates such as iminium ions or enamines. organic-chemistry.orgnih.govnih.gov

A prominent organocatalytic strategy involves the reaction of α,β-unsaturated aldehydes with stabilized ylides, catalyzed by chiral secondary amines. nih.govprinceton.edu This reaction proceeds through an iminium ion intermediate, which enhances the electrophilicity of the α,β-unsaturated system, facilitating the nucleophilic attack of the ylide and subsequent ring closure to form the cyclopropane. nih.govprinceton.edu This methodology has been highly successful in generating trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. nih.gov While this method primarily targets the cyclopropanation of activated alkenes, the underlying principle of iminium ion catalysis is highly relevant for the development of direct asymmetric cyclopropanation of imines. organic-chemistry.org

Another approach involves the organocatalytic cascade Michael-alkylation reaction of α,β-unsaturated aldehydes with bromomalonates, catalyzed by chiral diphenylprolinol TMS ether. acs.orgorganic-chemistry.org This method leads to the formation of chiral cyclopropanes with high enantioselectivities. organic-chemistry.org The versatility of this approach is highlighted by the ability to control the reaction outcome by altering the base, leading to either cyclopropanes or ring-opened products. organic-chemistry.org

Table 2: Key Features of Organocatalytic Cyclopropanation Strategies

| Catalyst Type | Activation Mode | Substrate | Reagent | Product | Stereocontrol |

| Chiral secondary amines | Iminium ion catalysis | α,β-Unsaturated aldehydes | Stabilized sulfonium (B1226848) ylides | Trisubstituted cyclopropanes | High enantio- and diastereoselectivity |

| Diphenylprolinol TMS ether | Enamine catalysis | α,β-Unsaturated aldehydes | Bromomalonates | Substituted cyclopropanes | High enantioselectivity |

The use of enzymes as catalysts in organic synthesis offers several advantages, including high selectivity, mild reaction conditions, and environmental compatibility. nih.gov Biocatalytic approaches to asymmetric cyclopropanation have been developed, often relying on repurposed or engineered enzymes. nih.govnsf.gov

One notable example is the engineering of a promiscuous tautomerase for the enantioselective synthesis of cyclopropanes. nih.govresearchgate.net This cofactor-independent enzyme catalyzes the nucleophilic addition of diethyl 2-chloromalonate to α,β-unsaturated aldehydes via an enzyme-bound iminium ion intermediate. nih.govresearchgate.net This method results in the formation of two new carbon-carbon bonds and two stereocenters with excellent diastereo- and enantiopurity. nih.govresearchgate.net The success of this approach underscores the potential of enzyme engineering to create novel biocatalysts for challenging transformations like the synthesis of this compound derivatives. nih.gov

Engineered heme proteins have also been utilized for carbene transfer reactions to produce cyclopropyl-containing pharmaceuticals with high selectivity. nsf.gov

Radical reactions offer a unique set of transformations for the construction of cyclic molecules. beilstein-journals.orgprinceton.edu While less common than ionic or carbenoid-based methods for cyclopropanation, radical-mediated pathways can provide access to cyclopropane derivatives under mild conditions. beilstein-journals.org

The general strategy for radical cyclization involves the generation of a radical species that can undergo an intramolecular cyclization to form the three-membered ring. princeton.edu While direct radical cyclopropanation of imines is not extensively documented, radical ring-opening/cyclization reactions of cyclopropane derivatives are well-established, suggesting the feasibility of the reverse process. beilstein-journals.org The development of new methods for generating nitrogen-centered radicals could open up new avenues for the radical-mediated synthesis of this compound.

Alternative Ring-Forming Methodologies for Cyclopropanes

Beyond carbene transfer reactions, several other methodologies have been developed for the synthesis of cyclopropylamines, which are structurally analogous to this compound. These methods often involve the construction of the three-membered ring from acyclic precursors through intramolecular cyclization.

A notable example is the Kulinkovich-Szymoniak reaction, which provides a direct route to primary cyclopropylamines from nitriles. organic-chemistry.org This reaction involves the cooperative action of a titanium(II) species and a Lewis acid to mediate the coupling of nitriles with Grignard reagents, leading to the formation of the cyclopropylamine ring. organic-chemistry.org This method is advantageous due to its operational simplicity and the use of readily available starting materials. organic-chemistry.org

Another approach involves the synthesis of trans-2-substituted-cyclopropylamines from α-chloroaldehydes. chemrxiv.org This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure to generate the cyclopropylamine product with high diastereoselectivity. chemrxiv.org

The Curtius rearrangement of cyclopropyl (B3062369) acyl azides is another classical method for accessing cyclopropylamines. nih.gov More recently, palladium-catalyzed C-N bond formation has been employed for the synthesis of N-arylcyclopropylamines. researchgate.net

Table 3: Comparison of Alternative Ring-Forming Methodologies for Cyclopropylamines

| Method | Starting Materials | Key Reagents | Product | Key Features |

| Kulinkovich-Szymoniak Reaction | Nitriles, Grignard reagents | Ti(OiPr)₄, Lewis acid | Primary cyclopropylamines | Direct, one-step synthesis. organic-chemistry.org |

| Zinc Homoenolate Trapping | α-Chloroaldehydes, amines | Zinc | trans-2-Substituted-cyclopropylamines | High diastereoselectivity. chemrxiv.org |

| Curtius Rearrangement | Cyclopropanecarboxylic acids | Diphenylphosphoryl azide | N-Boc-protected cyclopropylamines | Scalable synthesis. nih.gov |

| Palladium-Catalyzed C-N Coupling | Cyclopropylamine, aryl bromides | Palladium catalyst, base | N-Arylcyclopropylamines | Forms C-N bond to a pre-existing cyclopropyl ring. researchgate.net |

Synthesis of the Iminyl Functional Group on Cyclopropyl Scaffolds

The introduction of an iminyl functional group onto a cyclopropane ring is a critical step in the synthesis of this compound and its derivatives. This can be accomplished through several strategic approaches, broadly categorized as direct imination of cyclopropyl carbonyl compounds or indirect routes involving the transformation of other functional groups.

Direct Imination Reactions

Direct imination involves the condensation reaction between a cyclopropyl carbonyl compound, such as cyclopropanecarboxaldehyde (B31225) or a cyclopropyl ketone, and a primary amine or ammonia (B1221849). This method is a straightforward and widely used approach for forming the C=N double bond characteristic of imines. organic-chemistry.org The reaction typically proceeds by the nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration to yield the imine.

A specific example involves the synthesis of 1-cyclopropyl-N-phenylethan-1-imine, which is prepared by reacting cyclopropyl methyl ketone with aniline. nih.gov The process often requires a dehydrating agent or azeotropic removal of water to drive the equilibrium towards the product. nih.gov Lewis acids, such as titanium tetrachloride (TiCl₄), can be employed to activate the carbonyl group, facilitating the nucleophilic attack by the amine. nih.gov Organocatalysts like pyrrolidine (B122466) have also been shown to enable efficient imine synthesis from aldehydes and amino compounds under mild, acid-free, and metal-free conditions. organic-chemistry.org

Recent developments have also explored three-component reactions where aromatic aldehydes, alkyl bromides, and aqueous ammonia as the nitrogen source combine to form imines in very good yields under mild conditions. organic-chemistry.org

Indirect Routes via Precursors and Subsequent Transformations

Indirect methods provide alternative pathways to cyclopropyl imines by first synthesizing a precursor functional group on the cyclopropane scaffold and then converting it into the imine. These multi-step sequences offer flexibility, especially when direct imination is challenging or when specific precursors are more readily available.

One prominent indirect route begins with a cyclopropyl amide. An electro-induced Hofmann rearrangement can convert a range of cyclopropyl amides directly into the corresponding cyclopropyl amines in an undivided cell under galvanostatic conditions. researchgate.net These amines can then be oxidized to form the target imines. Historically, the synthesis of enantiomerically pure cyclopropane amines, key precursors to chiral imines, involved the resolution of racemic cyclopropane carboxylic acid followed by a Curtius degradation. jlu.edu.cn

Another strategy involves the use of iminyl radicals. While often used for cyclization reactions to form rings, the fundamental chemistry of generating iminyl radicals from precursors like O-phenyloximes can be adapted for subsequent transformations on a cyclopropyl scaffold. nsf.gov Furthermore, titanium-catalyzed reactions can lead to cyclopropyl imines through a common azatitanacyclohexene intermediate, which can be formed from the ring-opening of a pre-existing cyclopropyl imine, showcasing the reversible nature and potential for isomerization in these systems. nih.gov

Stereoselective and Enantioselective Synthesis of this compound Scaffolds

The biological activity of chiral molecules is often dependent on their specific stereochemistry. jlu.edu.cn Consequently, the development of methods for the stereoselective and enantioselective synthesis of the cyclopropane core is of paramount importance. The stereochemistry of the final this compound product is typically dictated during the construction of the three-membered ring.

Control of Diastereoselectivity and Enantioselectivity

Control over diastereoselectivity and enantioselectivity in cyclopropane synthesis is achieved by carefully selecting the starting materials, reaction conditions, and catalysts. researchgate.net The stereochemical orientation of the alkene starting material often dictates the stereochemistry of the resulting cyclopropane, as seen in concerted pathways like the mechanochemical Simmons-Smith reaction, where (E)-alkenes yield trans-diastereomers. rsc.org

Michael-Initiated Ring Closure (MIRC) reactions are a versatile method for generating cyclopropane rings with excellent enantioselectivity. rsc.org The use of chiral nucleophiles in these reactions allows for stereochemical control, enabling the selective formation of specific cyclopropane diastereomers. rsc.org Similarly, enzymatic transformations using engineered proteins like cytochrome P450 variants can exclusively convert (Z)-enol acetates to enantio- and diastereoenriched cyclopropanes. researchgate.net

Below is a table summarizing various stereoselective cyclopropanation methods and their reported selectivities.

| Method | Catalyst/Reagent | Substrate Type | Diastereomeric Ratio (dr) / de (%) | Enantiomeric Excess (ee) (%) | Reference |

|---|---|---|---|---|---|

| MIRC Cyclopropanation | Prolinol Organocatalyst | α-substituted α,β-unsaturated aldehydes | Not Specified | Up to 97% | rsc.org |

| Biocatalytic Cyclopropanation | Engineered Myoglobin | Styrenes | 98–99.9% de | 96–99.9% ee | nih.gov |

| Rh-Catalyzed Cyclopropanation | Chiral Rh(III) Complex | β,γ-unsaturated ketoesters | >20:1 dr | Up to 99% | organic-chemistry.org |

| Mechanochemical Simmons-Smith | Zinc(0) / CH₂I₂ | (E)-Alkenes | Exquisite (trans) | (Achiral) | rsc.org |

| Organocatalytic [4+2] Cycloaddition | Chiral Phosphoric Acid | Isochromene acetals | Excellent | Excellent | rsc.org |

Chiral Catalysis in this compound Synthesis

Chiral catalysis is the cornerstone of modern asymmetric synthesis, enabling access to enantiomerically pure compounds. grantome.com In the context of cyclopropane synthesis, various catalytic systems have been developed, including metal-based catalysts, organocatalysts, and biocatalysts.

Metal-Based Catalysis: Chiral transition metal complexes, particularly those of rhodium and ruthenium, are highly effective for asymmetric cyclopropanation. organic-chemistry.orgnih.gov A chiral-at-metal Rh(III) complex, for example, catalyzes the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, producing optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. organic-chemistry.org Similarly, ruthenium-based catalysts like Nishiyama's Ru(iPr-PyBox) have been used in the synthesis of the chiral cyclopropane core of drugs such as Tasimelteon, achieving high diastereoselectivity and enantioselectivity. nih.govresearchgate.net The development of redox-active diazocompounds has further enhanced the reactivity and selectivity of carbene transfer, allowing for the asymmetric cyclopropanation of a wide range of olefins, including unfunctionalized aliphatic alkenes. nih.govchemrxiv.org

Biocatalysis: Engineered enzymes have emerged as powerful tools for stereoselective synthesis. nih.gov Myoglobin (Mb) variants have been engineered to catalyze asymmetric cyclopropanations, providing access to 1-carboxy-2-aryl-cyclopropanes with high trans-(1R,2R) or trans-(1S,2S) selectivity. nih.govresearchgate.net These biocatalysts can be used in whole-cell systems, enabling the multigram synthesis of chiral cyclopropane cores for various drugs with excellent diastereo- and enantioselectivity (98–99.9% de; 96–99.9% ee). nih.govresearchgate.net This chemoenzymatic strategy allows for the assembly and diversification of versatile cyclopropyl ketones. bohrium.comnih.gov

Organocatalysis: Chiral organic molecules can also act as catalysts. Prolinol and its derivatives are effective organocatalysts for enantioselective MIRC cyclopropanation, facilitating the synthesis of chiral cyclopropanes from substrates like unsaturated aldehydes and α-halocarbonyl compounds. rsc.org In a different approach, a chiral phosphoric acid catalyst can induce a highly enantio- and diastereoselective formation of complex cyclopropanes from isochromene acetals and vinylboronic acids, generating four new stereogenic centers in the process. rsc.org

The table below highlights key chiral catalysts and their performance in cyclopropanation reactions.

| Catalyst Type | Specific Catalyst | Reaction Type | Yield (%) | de (%) / dr | ee (%) | Reference |

|---|---|---|---|---|---|---|

| Biocatalyst | Engineered Myoglobin Mb(L29T,H64V,V68F,I107L) | Asymmetric Cyclopropanation | High | 99.9% | 99.9% | nih.govresearchgate.net |

| Metal Catalyst | Chiral Rh(III) Complex | Enantioselective Cyclopropanation | 48-89 | >20:1 dr | Up to 99% | organic-chemistry.org |

| Organocatalyst | Chiral Phosphoric Acid | [4+2] Cycloaddition / Cyclopropanation | High | Excellent | Excellent | rsc.org |

| Metal Catalyst | Ru(iPr-PyBox) (Nishiyama's) | Asymmetric Cyclopropanation | Not Specified | 91% | 85% | nih.govresearchgate.net |

| Biocatalyst | Cytochrome P450 BM3 variant IC-G3 | Enzymatic Cyclopropanation | High | Excellent | Excellent | researchgate.net |

Mechanochemical Strategies in the Synthesis of Cyclopropane-Containing Compounds

Mechanochemistry, which utilizes mechanical force to induce chemical transformations, offers a sustainable and efficient alternative to traditional solvent-based synthesis. Ball-milling techniques, in particular, have been successfully applied to the synthesis of cyclopropane rings.

A notable example is the mechanochemical Simmons-Smith reaction, which enables the bulk solvent-free synthesis of cyclopropanes. rsc.org This method harnesses ball-milling to activate zinc(0) metal, which then reacts with diiodomethane (B129776) (CH₂I₂) to form the cyclopropanating agent. rsc.org The protocol is operationally simple, can be performed under air, and is scalable to the gram-scale. rsc.org

The optimization of this mechanochemical process revealed that small, near-equimolar amounts of a liquid additive like 2-methyltetrahydrofuran (B130290) (2-MeTHF) can be crucial for achieving high yields. rsc.org The reaction demonstrates broad scope, successfully cyclopropanating a variety of alkenes, including trisubstituted olefins, alkyl enol ethers, and α,β-unsaturated carbonyl species. rsc.org A key feature of this method is its exquisite diastereoselectivity, where the concerted reaction pathway ensures that the stereochemistry of the starting alkene is retained in the cyclopropane product. rsc.org

The table below summarizes the optimization of reaction conditions for the mechanochemical Simmons-Smith reaction of (E)-oct-4-ene.

| Entry | Zn (equiv) | CH₂I₂ (equiv) | Additive (equiv) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 5 | 5 | None | 58 | rsc.org |

| 2 | 5 | 5 | 2-MeTHF (5) | 89 | rsc.org |

| 3 | 5 | 5 | 2-MeTHF (1) | 94 (isolated) | rsc.org |

| 4 | 4 | 5 | 2-MeTHF (1) | Damaging | rsc.org |

| 5 | 5 | 4 | 2-MeTHF (1) | Damaging | rsc.org |

Mechanistic Studies of Chemical Transformations Involving Cyclopropanemethanimine

Reaction Pathway Elucidation and Identification of Fleeting Intermediates

The study of chemical transformations involving cyclopropanemethanimine and its derivatives has revealed complex reaction pathways often involving transient intermediates. The high ring strain of the cyclopropane (B1198618) ring makes it susceptible to ring-opening reactions, which can be initiated by transition metals. These processes often proceed through metallacycle intermediates, which have been pivotal in understanding the reaction mechanisms.

One significant pathway involves the transition metal-catalyzed ring opening of cyclopropyl (B3062369) imines to form metallacycle intermediates. For instance, in reactions catalyzed by titanium, a key intermediate proposed is a six-membered unsaturated azatitanacycle. nih.gov This intermediate is formed through the oxidative addition of the cyclopropane C-C bond to the metal center. The existence of such metallacycles provides a mechanistic foundation for various subsequent transformations.

Further studies have successfully isolated and characterized an azatitanacyclohexene, which serves as a model for the fleeting intermediate in titanium-catalyzed oxidative alkyne carboamination reactions. nih.gov This isolated intermediate provides direct evidence for the proposed reaction pathway. The characterization of this species has been crucial in confirming the stepwise nature of these transformations.

In nickel-catalyzed [3+2] cycloaddition reactions of cyclopropyl imines with enones, a proposed mechanism involves the formation of a metalloenamine intermediate. acs.org This intermediate results from the oxidative addition of the nickel catalyst to the cyclopropane ring, followed by insertion of the enone. While direct observation of this intermediate is challenging, its existence is supported by the reaction outcomes and mechanistic analogies to related cyclopropyl ketone reactions. The failure to observe dimerized products from the cyclopropyl imine in the absence of an enone suggests that the initial oxidative addition is a reversible and perhaps unfavorable step, with the subsequent steps being crucial for driving the reaction forward. acs.org

The table below summarizes some of the key intermediates identified or proposed in reactions involving cyclopropyl imines.

| Intermediate Type | Parent Reaction | Catalyst/Reagent | Role of Intermediate | Source |

| Azatitanacyclohexene | Alkyne Carboamination | Cp₂Ti(BTMSA) | Precursor to both cyclopropyl imine and α,β-unsaturated imine products. | nih.gov |

| Azatitanacyclopentene | Rearrangement from Azatitanacyclohexene | Heat or Reductant | Thermodynamic product leading to α,β-unsaturated imines. | nih.gov |

| Metalloenamine | [3+2] Cycloaddition | Ni(COD)₂ / NHC ligand | Key intermediate in the formation of cyclopentane (B165970) products. | acs.org |

Investigation of Concerted vs. Stepwise Mechanisms in Cyclopropane Formation

While the formation of the cyclopropane ring in this compound itself is a fundamental process, detailed mechanistic studies distinguishing between concerted and stepwise pathways for this specific molecule are not extensively documented in the reviewed literature. However, the subsequent transformations that cyclopropyl imines undergo, particularly ring-opening and cycloaddition reactions, have been mechanistically elucidated and are predominantly found to proceed through stepwise mechanisms.

Similarly, the nickel-catalyzed [3+2] cycloadditions of cyclopropyl imines are understood to occur in a stepwise fashion. acs.org The proposed mechanism involves:

Oxidative addition of the nickel catalyst to the cyclopropane ring.

Formation of a metalloenamine intermediate.

Addition of this intermediate to an enone.

Reductive elimination to form the cyclopentane product and regenerate the catalyst.

Each of these steps represents a distinct stage in the reaction, ruling out a concerted mechanism for the cycloaddition. The ability to influence the reaction outcome by modifying reaction conditions or reagents further supports a stepwise process with multiple intermediates and transition states.

Role of Catalysts in Modulating Reaction Mechanisms

Catalysts play a crucial role in modulating the reaction mechanisms of cyclopropyl imines, primarily by enabling ring-opening of the strained cyclopropane ring and directing the subsequent transformations. Transition metal catalysts, in particular, have been shown to be effective in promoting unique cycloaddition and rearrangement pathways that are otherwise inaccessible.

Titanium Catalysts: Titanocene complexes have been shown to mediate the rearrangement of cyclopropyl imines. nih.gov A Cp₂Ti(II) source can react with a cyclopropyl imine through a ring-opening C-C oxidative addition to form an azatitanacyclohexene. nih.gov This intermediate can then be steered down different pathways. For example, oxidation of the azatitanacyclohexene can regenerate the cyclopropyl imine, while thermal or reductant-catalyzed rearrangement leads to a more stable azatitanacyclopentene, which upon oxidation yields an α,β-unsaturated imine. nih.gov The catalyst, therefore, opens up a mechanistic manifold with distinct intermediates that lead to different products.

Nickel Catalysts: Nickel catalysts, often in combination with N-heterocyclic carbene (NHC) ligands, are effective in promoting [3+2] cycloaddition reactions between cyclopropyl imines and enones. acs.org The role of the nickel catalyst is to facilitate the cleavage of a C-C bond in the cyclopropane ring through oxidative addition. The nature of the ligands on the nickel center can influence the efficiency and selectivity of the reaction. It has been suggested that the imine nitrogen may coordinate to the nickel center, facilitating the oxidative addition step and potentially explaining the higher reactivity of cyclopropyl imines compared to analogous cyclopropyl ketones in some cases. acs.org

The table below provides examples of catalysts and their influence on the reaction pathways of cyclopropyl imines.

| Catalyst System | Reaction Type | Mechanistic Role of Catalyst | Resulting Product Class | Source |

| Cp₂Ti(BTMSA) | Ring-Opening/Rearrangement | Facilitates oxidative addition to form an azatitanacyclohexene intermediate. | Cyclopropyl imines or α,β-unsaturated imines | nih.gov |

| Ni(COD)₂ / NHC ligand | [3+2] Cycloaddition | Promotes ring-opening via oxidative addition and formation of a key metalloenamine intermediate. | Substituted cyclopentanes | acs.org |

| Rh(I) complexes | [5+2] Cycloaddition | Enables the reaction between cyclopropyl imines and alkynes. | Dihydroazepines | acs.org |

Kinetic and Thermodynamic Parameters Governing Cyclopropane-Imine Reactions

The outcome of chemical transformations involving cyclopropyl imines is often governed by a delicate interplay of kinetic and thermodynamic factors. The relative stability of intermediates and products, as well as the activation barriers for different reaction pathways, determines the final product distribution.

In the titanium-mediated rearrangement of cyclopropyl imines, computational studies and experimental observations have shown a clear distinction between kinetic and thermodynamic products. The formation of the cyclopropyl imine from the azatitanacyclohexene intermediate is considered the kinetic pathway. In contrast, the rearrangement of this six-membered metallacycle to the five-membered azatitanacyclopentene is a thermodynamically favorable process, which then leads to the thermodynamically more stable α,β-unsaturated imine product. nih.gov

Density Functional Theory (DFT) calculations have been employed to quantify the relative energies of the species involved in these transformations. These calculations support the experimental findings and provide a deeper understanding of the reaction landscape. nih.gov

The following table summarizes key thermodynamic and kinetic data for the titanium-mediated rearrangement.

| Parameter | Value | Significance | Source |

| Relative Free Energy (ΔG) | |||

| α,β-unsaturated imine vs. cyclopropyl imine | -3.0 kcal/mol | The α,β-unsaturated imine is the thermodynamically more stable product. | nih.gov |

| Azatitanacyclopentene vs. Azatitanacyclohexene | -12.8 kcal/mol | The five-membered metallacycle is significantly more stable than the six-membered one, driving the rearrangement. | nih.gov |

| Kinetic Data | |||

| Reaction Order (3 to 4 rearrangement) | First-order in azatitanacyclohexene | Indicates a unimolecular rearrangement process. | nih.gov |

| Rate Constant (k) at 353 K | 4.0 x 10⁻⁴ s⁻¹ | Quantifies the rate of the thermal rearrangement from the kinetic to the thermodynamic intermediate. | nih.gov |

These parameters highlight that while the cyclopropyl imine can be formed as the kinetic product, under conditions that allow for equilibrium (e.g., higher temperatures or longer reaction times), the reaction will favor the formation of the more stable rearranged product. The ability to isolate the kinetic product is therefore dependent on carefully controlling the reaction conditions to prevent isomerization to the thermodynamic product. nih.gov

Advanced Spectroscopic Characterization Techniques in Cyclopropanemethanimine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structures in solution. For cyclopropanemethanimine, NMR studies would be pivotal in establishing the connectivity of atoms and the stereochemical relationships within the molecule.

Application of 1D and 2D NMR Experiments

One-dimensional (1D) NMR experiments, such as ¹H and ¹³C NMR, would provide initial, fundamental information about the chemical environment of the hydrogen and carbon atoms in this compound. The chemical shifts would indicate the electronic environment of each nucleus, while the signal multiplicities (splitting patterns) in the ¹H NMR spectrum, governed by spin-spin coupling, would reveal the number of adjacent protons, thereby helping to piece together the molecular fragments.

Two-dimensional (2D) NMR experiments would be essential for a definitive structural assignment. Experiments like COSY (Correlation Spectroscopy) would establish ¹H-¹H coupling networks, confirming the connectivity of protons within the cyclopropyl (B3062369) ring and the methanimine (B1209239) moiety. Heteronuclear correlation experiments, such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation), would be employed to correlate protons with their directly attached carbon atoms (HSQC) and with carbon atoms two or three bonds away (HMBC). This information is critical for unambiguously connecting the cyclopropane (B1198618) ring to the methanimine group.

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| CH (methanimine) | 7.5-8.0 | 160-165 |

| CH (cyclopropane, attached to C=N) | 2.0-2.5 | 30-35 |

| CH₂ (cyclopropane) | 0.5-1.5 | 5-15 |

| NH | 9.0-10.0 | - |

Note: This table is hypothetical and serves to illustrate the type of data obtained from 1D NMR experiments. Actual chemical shifts may vary depending on the solvent and other experimental conditions.

Utilizing NMR for Conformational Analysis and Dynamic Studies

The semi-rigid nature of the cyclopropane ring and the potential for rotation around the C-C single bond connecting the ring to the methanimine group suggest the possibility of different stable conformations for this compound. NMR spectroscopy is a powerful tool for investigating these conformational preferences and any dynamic processes the molecule might undergo in solution. jove.com

Variable temperature (VT) NMR studies could be employed to monitor changes in the NMR spectrum as a function of temperature. At lower temperatures, the interconversion between different conformers might be slow enough on the NMR timescale to allow for the observation of distinct sets of signals for each conformer. Analysis of the coalescence of these signals as the temperature is increased can provide quantitative information about the energy barriers to conformational changes. nih.gov

Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy), can provide through-space correlations between protons that are close to each other in space, regardless of whether they are connected through bonds. This information is invaluable for determining the preferred three-dimensional arrangement of the molecule in solution.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. nih.govaip.orgnih.gov The absorption of infrared radiation or the inelastic scattering of monochromatic light (Raman effect) corresponds to the excitation of specific vibrational motions, such as stretching and bending of chemical bonds. The resulting spectra provide a unique "fingerprint" of the molecule, allowing for the identification of functional groups and providing insights into molecular structure and bonding. datapdf.com

For this compound, key vibrational modes would include:

C=N stretch: A strong absorption in the IR spectrum, typically in the region of 1690-1640 cm⁻¹, would be characteristic of the imine functional group.

N-H stretch: If the imine is protonated or in a tautomeric form with an N-H bond, a stretching vibration would be expected in the region of 3500-3300 cm⁻¹.

C-H stretches: Vibrations corresponding to the C-H bonds of the cyclopropane ring and the methanimine group would appear in the 3100-2850 cm⁻¹ region.

Cyclopropane ring vibrations: The strained cyclopropane ring exhibits characteristic "ring breathing" and other deformation modes at lower frequencies.

Raman spectroscopy would be particularly useful for observing non-polar or weakly polar bonds, which may give weak signals in the IR spectrum. The symmetric vibrations of the cyclopropane ring, for instance, would be expected to be strong in the Raman spectrum.

Table 2: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique |

| C=N Stretch | 1690-1640 | IR |

| N-H Stretch | 3500-3300 | IR |

| C-H Stretch (sp²) | 3100-3000 | IR, Raman |

| C-H Stretch (sp³) | 3000-2850 | IR, Raman |

| Cyclopropane Ring Modes | 1250-850 | IR, Raman |

Note: This table presents expected frequency ranges for the key functional groups and structural motifs of this compound.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. hmdb.ca Upon ionization in the mass spectrometer, the this compound molecule would form a molecular ion (M⁺˙), the mass-to-charge ratio (m/z) of which would confirm the molecular formula.

The fragmentation of the molecular ion is often predictable and provides valuable clues about the molecule's structure. For this compound, likely fragmentation pathways could include:

Loss of a hydrogen radical: Formation of an [M-1]⁺ ion.

Cleavage of the bond between the cyclopropane ring and the methanimine group: This would lead to the formation of a cyclopropyl cation or a methanimine radical cation, and the corresponding neutral fragment.

Ring-opening of the cyclopropane ring: The strained three-membered ring could undergo cleavage, followed by rearrangement and further fragmentation. beilstein-journals.org

High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, which in turn would provide the elemental composition of each ion, further confirming the structural assignments.

Table 3: Potential Fragmentation Ions of this compound in Mass Spectrometry

| m/z Value | Possible Ion Structure | Fragmentation Pathway |

| [M]⁺˙ | Intact molecular ion | Ionization |

| [M-1]⁺ | Loss of a hydrogen atom | H˙ loss |

| [C₃H₅]⁺ | Cyclopropyl cation | Cleavage of C-C bond |

| [CH₂N]⁺ | Methanimine cation | Cleavage of C-C bond |

Note: The m/z values and fragmentation pathways are predictive and would need to be confirmed by experimental data.

Integration of Multiple Spectroscopic Methods for In-depth Research

While each spectroscopic technique provides valuable information, a truly comprehensive understanding of the structure and properties of this compound can only be achieved through the integration of multiple methods. aip.orgnih.govdatapdf.comacs.orgmassbank.eu The combination of NMR, IR, Raman, and mass spectrometry creates a powerful analytical workflow for in-depth research.

For instance, the molecular formula determined by HRMS provides the foundation for interpreting the NMR and IR spectra. The functional groups identified by IR and Raman spectroscopy (e.g., the C=N bond) can then be precisely placed within the molecular framework using the connectivity information derived from 2D NMR experiments. Furthermore, the fragmentation patterns observed in the mass spectrum can be rationalized based on the structure elucidated by NMR. This integrated approach minimizes ambiguity and leads to a highly confident and detailed characterization of the target molecule.

Synthesis and Structure Reactivity Relationships of Cyclopropanemethanimine Derivatives

Rational Design Principles for Functionalized Cyclopropane-Imines

The rational design of functionalized cyclopropane-imines is a strategic process guided by principles of stereochemistry, electronic effects, and strain manipulation to achieve desired chemical properties and reactivity. beilstein-journals.org A primary consideration is the inherent ring strain of the cyclopropane (B1198618) moiety, which can be harnessed to drive specific chemical transformations, such as ring-opening reactions. researchgate.netbeilstein-journals.org The design process often involves leveraging this strain energy in a controlled manner.

Key design principles include:

Stereocontrol: The rigid cyclopropane backbone allows for the precise spatial arrangement of substituents. The synthesis of specific diastereomers (cis/trans) is crucial, as the stereochemical configuration can profoundly influence the molecule's reactivity and interaction with other chemical entities. unl.pt Asymmetric synthesis methods, including those using chiral ligands or biocatalysts, are employed to produce enantiomerically pure compounds, which is vital for applications in medicinal chemistry. nih.govdntb.gov.ua

Electronic Tuning: The electronic nature of substituents on both the cyclopropane ring and the iminyl nitrogen can be modulated to fine-tune the reactivity of the scaffold. Electron-withdrawing groups on the cyclopropane ring can increase the electrophilicity of the imine carbon, making it more susceptible to nucleophilic attack. Conversely, electron-donating groups can enhance the stability of the ring.

Conformational Restriction: The incorporation of the cyclopropane ring introduces significant conformational rigidity. unl.pt This principle is exploited to lock the molecule into a specific shape, which can be advantageous for studying structure-activity relationships or designing molecules with high binding affinity for biological targets.

Bioisosteric Replacement: In medicinal chemistry, the cyclopropyl (B3062369) group is often used as a bioisostere for a double bond or other small rings. This design strategy aims to improve metabolic stability, enhance potency, or reduce off-target effects by replacing a chemically labile group with the more stable, yet conformationally similar, cyclopropane ring. researchgate.net

Structure-guided semi-rational design, a concept often applied in enzyme engineering, provides a useful framework. rsc.orgrsc.org By understanding the steric and electronic requirements for a desired interaction or reaction, substituents can be strategically placed on the cyclopropanemethanimine core to optimize its performance.

Diversification Strategies for the Cyclopropane-Imine Scaffold

The development of diverse libraries of cyclopropane-containing compounds is a key objective for discovering novel molecules with unique properties. nih.govnih.gov Diversification of the this compound scaffold can be achieved by making systematic modifications at three key positions: the iminyl nitrogen, the cyclopropane ring itself, and through the attachment of other cyclic systems.

Table 1: Influence of N-Substituents on this compound Properties

| N-Substituent Type | Example | Expected Effect on Reactivity | Potential Application |

| Alkyl Group | -CH₃, -C₂H₅ | Increases steric hindrance; modest electron-donating effect. | Building blocks for larger saturated systems. |

| Aryl Group | -C₆H₅ | Conjugation with the imine π-system; can be tuned with ring substituents. | Probes for studying electronic effects; precursors to bioactive molecules. |

| Electron-Withdrawing Group | -C(O)R, -SO₂R | Decreases electron density at nitrogen, increasing the electrophilicity of the imine carbon. | Activated intermediates for nucleophilic addition reactions. |

| Heteroatom Group | -OH, -OR, -NR₂ | Alters the electronic character and hydrogen bonding capability of the imine. | Synthesis of oximes, hydrazones, and related derivatives. |

Direct functionalization of the cyclopropane ring is a powerful strategy for creating analogs with varied steric and electronic profiles. dntb.gov.ua Due to the ring's high p-character, it can be susceptible to radical reactions and specific types of ring-opening cyclizations. beilstein-journals.org

Common functionalization approaches include:

Substitution with Halogens: Halogen atoms can be introduced, serving as handles for subsequent cross-coupling reactions to introduce aryl, alkyl, or other functional groups.

Addition of Alkyl/Aryl Groups: These groups can be installed during the cyclopropanation step (e.g., using substituted alkenes) or post-synthetically. They primarily modulate the steric environment around the scaffold.

Introduction of Carbonyl Groups: The synthesis of cyclopropyl ketones is a well-established route, and these ketones can be readily converted to the corresponding imines. nih.govbohrium.com This allows for the introduction of a carbonyl or related functional group at the C1 position.

Stereoselective Functionalization: Techniques such as bromine/magnesium exchange reactions allow for the introduction of functional groups with a high degree of stereocontrol, preserving the desired cis/trans relationship of substituents. nih.gov

Fusing or appending the this compound scaffold to other ring systems dramatically increases molecular complexity and allows for the exploration of new chemical space. This strategy is common in the design of complex bioactive molecules. researchgate.net For instance, condensation reactions involving a functionalized cyclopropane precursor can lead to the formation of fused heterocyclic systems like quinoxalines. nih.gov Similarly, intramolecular cyclization reactions can be designed to form bicyclic or spirocyclic structures containing the cyclopropane-imine motif. nih.gov The attachment of carbocyclic systems, such as adamantane, has also been reported as a strategy to create derivatives with unique structural properties. dntb.gov.ua

Elucidation of Structure-Reactivity Correlations for this compound Analogs

Understanding the relationship between the structure of a this compound analog and its chemical reactivity is essential for its effective use in synthesis. The reactivity is dominated by the interplay between the strained three-membered ring and the electrophilic imine carbon. nih.govresearchgate.net

Key structure-reactivity correlations include:

Ring Strain and Reactivity: The significant ring strain (approximately 27 kcal/mol) makes the cyclopropane ring susceptible to cleavage under various conditions, including reactions with electrophiles, radical initiators, or through transition metal-catalyzed processes. beilstein-journals.orgunl.pt The presence of activating groups on the ring can facilitate ring-opening reactions, providing a synthetic route to functionalized acyclic compounds.

Influence of Substituents on Ring Stability: Electron-withdrawing groups attached to the cyclopropane ring can destabilize the carbocyclic frame, making it more prone to nucleophilic ring-opening. Conversely, electron-donating groups may stabilize the ring.

Stereoelectronic Effects: The stereochemistry of substituents on the ring has a profound impact on reactivity. For example, the trans isomers of some 2-substituted cyclopropyl derivatives are often more thermodynamically stable than the cis isomers. The relative orientation of substituents influences the molecule's conformation and the accessibility of the reactive centers (the imine carbon and the strained C-C bonds of the ring).

Imine Electrophilicity: The reactivity of the imine group itself is highly dependent on the N-substituent and any substituents at the imine carbon (i.e., on the cyclopropane ring). As noted, electron-withdrawing groups increase the electrophilicity of the imine carbon, promoting additions. Kinetic studies on related systems, such as Michael additions to activated alkenes, have shown that reactivity can be quantitatively correlated with the electronic parameters of the substituents. researchgate.net

Table 2: Predicted Structure-Reactivity Correlations for this compound Analogs

| Structural Feature | Modification | Predicted Effect on Reactivity |

| Cyclopropane Ring | Addition of electron-withdrawing group (e.g., -CN, -CO₂R) | Increased susceptibility to nucleophilic ring-opening. |

| Cyclopropane Ring | Addition of bulky substituent | Steric hindrance may decrease the rate of reaction at the imine carbon but could favor reactions at less hindered sites. |

| Imine Nitrogen | Substitution with an electron-withdrawing group (e.g., tosyl group) | Significantly increases the electrophilicity of the imine carbon, activating it for nucleophilic attack. |

| Imine Nitrogen | Substitution with a bulky alkyl group (e.g., t-butyl) | Decreases the rate of nucleophilic addition at the imine due to steric hindrance. |

| Stereochemistry | cis vs. trans isomers | Different reaction rates and product distributions are expected due to varied steric environments and strain energies. |

Cyclopropanemethanimine As a Key Building Block in Complex Chemical Synthesis

Application in Diversity-Oriented Synthesis (DOS) of Chemical Libraries

Diversity-oriented synthesis (DOS) aims to generate structurally diverse and complex small molecules for the exploration of new areas of chemical space and the discovery of novel biological probes and therapeutic agents. The rigid, three-dimensional nature of the cyclopropane (B1198618) scaffold makes cyclopropanemethanimine and its analogues attractive starting points for DOS. These building blocks can be readily derivatized at the imine nitrogen, allowing for the introduction of a wide range of substituents and functional groups, thereby rapidly generating libraries of compounds with significant structural variation.

The general strategy involves the synthesis of a common cyclopropane-containing core, which can then be elaborated through various chemical transformations to produce a library of related but distinct molecules. For instance, the enzymatic synthesis of chiral cyclopropane building blocks with derivatizable functional handles has been shown to be a powerful approach for generating diverse stereopure compounds. nih.govchemrxiv.orgnih.gov While not specifically focused on this compound, these methodologies highlight the potential for creating libraries of chiral cyclopropane-containing molecules. The imine functionality of this compound offers a convenient point for diversification, for example, through reduction to the corresponding amine followed by acylation, alkylation, or arylation.

The development of modular approaches to the synthesis of cyclopropane-fused N-heterocycles further underscores the utility of cyclopropane-based building blocks in DOS. nih.gov By leveraging novel α-diazo acylating agents, a direct and modular synthesis of cyclopropane-fused lactams from unsaturated amines has been developed, yielding a wide spectrum of complex molecular scaffolds, including fused, bridged, and spiro ring systems. nih.gov This strategy demonstrates how a cyclopropane-containing motif can be integrated into a synthetic sequence to generate significant molecular diversity.

Table 1: Examples of Cyclopropane-Based Scaffolds in Diversity-Oriented Synthesis

| Scaffold Type | Synthetic Strategy | Potential for Diversity |

| Cyclopropane-fused Lactams | Acylation, (3+2) cycloaddition, fragmentation | Variation in amine starting material and α-diazo acylating agent |

| Chiral Cyclopropylboronates | Biocatalytic cyclopropanation | Derivatization through Suzuki-Miyaura coupling and other transformations |

| Substituted Cyclopropylamines | Reduction of cyclopropyl (B3062369) imines followed by N-functionalization | Wide range of N-substituents can be introduced |

Strategic Assembly of Complex Molecular Architectures Using this compound Building Blocks

The unique reactivity of this compound and related compounds makes them valuable for the strategic construction of intricate molecular frameworks. The combination of the strained ring and the imine functionality allows for a range of transformations that can be strategically employed in the synthesis of complex natural products and other target molecules.

Modular synthesis involves the assembly of a target molecule from a set of pre-synthesized building blocks or modules. This approach offers flexibility and efficiency, as different modules can be combined to create a variety of final products. This compound can serve as a key module in such synthetic strategies. For example, a modular synthesis of cyclopropane-fused N-heterocycles has been developed using unsaturated amines as one module and α-diazo acylating agents as another, with the cyclopropane ring being formed in the course of the reaction sequence. nih.gov This approach allows for the rapid assembly of complex heterocyclic systems with a high degree of structural diversity.

The concept of using cyclopropane-containing building blocks in a modular fashion is also evident in the synthesis of conformationally restricted peptidomimetics. researchgate.net By incorporating cyclopropane amino acids, which can be derived from this compound, into peptide chains, it is possible to create novel structures with defined three-dimensional shapes.

The control of stereochemistry is a critical aspect of complex molecule synthesis. The rigid nature of the cyclopropane ring can be exploited to control the relative stereochemistry of adjacent stereocenters. Furthermore, the development of stereoselective methods for the synthesis and reaction of cyclopropyl imines allows for the creation of enantiomerically pure products.

A formal cyclopropylation of imines with cyclopropanols has been reported to provide stereoselective access to cyclopropane-embedded γ-amino alcohols with three contiguous stereocenters. nih.govchemrxiv.orgresearchgate.net This transformation proceeds through a Mannich-type addition and a ring closure, with the stereochemical outcome being controlled by the reaction conditions and the nature of the substrates.

The stereocontrol in reactions involving imines is often influenced by the isomerization of the imine itself. rsc.org Computational and experimental studies have shown that the stereochemistry of the Staudinger reaction between ketenes and imines is strongly dependent on the nature of the imine, which affects both the initial nucleophilic attack and the subsequent electrocyclization. rsc.org These principles can be applied to reactions involving this compound to achieve a high degree of stereocontrol.

Table 2: Strategies for Stereocontrol with Cyclopropane Building Blocks

| Reaction Type | Key Feature for Stereocontrol | Outcome |

| Formal Cyclopropylation of Imines | Use of chiral N-sulfinyl trifluoromethyl imines | Excellent diastereocontrol over three contiguous stereocenters |

| Mannich Reaction of Enolizable Anhydrides with Imines | Combination of electrostatic stabilizations and torsional steering | Asymmetric synthesis of highly substituted γ-lactams |

| Staudinger Reaction | Control of imine isomerization and torquoelectronic effects | Stereoselective formation of β-lactams |

Integration into Synthetic Cascades and Convergent Syntheses

Synthetic cascades, where multiple bond-forming events occur in a single operation, and convergent syntheses, where complex molecules are assembled from several independently synthesized fragments, are powerful strategies for improving the efficiency of organic synthesis. This compound and its derivatives are well-suited for integration into such synthetic plans.

The ring strain of the cyclopropane moiety can be released in a controlled manner to trigger a cascade of reactions. For example, the ring-opening of donor-acceptor cyclopropyl ketones with 1,2-diaminoarenes can initiate a cascade involving cyclization and a retro-Mannich reaction to afford 1,2-disubstituted benzimidazoles. nih.gov A similar cascade could be envisaged for this compound, where the imine or the corresponding amine acts as an internal nucleophile to initiate a ring-opening cyclization sequence. The ring-opening cyclization of alkylidenecyclopropyl ketones with amines to form trisubstituted pyrroles proceeds through a cyclopropylimine intermediate, highlighting the potential for cascade reactions involving cyclopropyl imines. organic-chemistry.org

In the context of convergent synthesis, this compound can be prepared as a key fragment that is later coupled with other fragments to complete the synthesis of a complex target molecule. wikipedia.org For instance, in the total synthesis of complex alkaloids, a convergent strategy might involve the synthesis of a cyclopropane-containing fragment that is then joined to a larger, more complex part of the molecule in a late-stage coupling reaction. nih.gov The use of cyclopropyl building blocks in the convergent synthesis of natural products has been demonstrated to be an effective strategy. nih.gov

Advanced Applications of Cyclopropane Imines in Modern Organic Synthesis

Catalytic Roles of Cyclopropane-Imine Complexes

While stable, isolable cyclopropane-imine metal complexes that function as catalysts are not extensively documented, the transient species formed from cyclopropyl (B3062369) imines and transition metals are crucial for enabling catalytic cycles. The primary catalytic role of cyclopropane-imines is to serve as latent 1,3-dipole synthons, which upon interaction with a transition metal catalyst, typically a low-valent nickel or titanium species, undergo ring-opening to form reactive intermediates. mdpi.comnih.gov

The process generally begins with the oxidative addition of the strained C-C bond of the cyclopropyl imine into a metal center. utexas.edu This step is often facilitated by the coordinating ability of the imine nitrogen, which directs the metal to the proximal C-C bond. mdpi.com This ring-opening event generates a metallacyclic intermediate, such as an aza-nickelacycle or an azatitanacycle, which is the key reactive species within the catalytic cycle. mdpi.comnih.gov This metallacycle possesses both nucleophilic and electrophilic character, allowing it to react with a variety of coupling partners before reductive elimination regenerates the active catalyst and releases the final product.

For instance, in nickel-catalyzed reactions, the oxidative addition of a cyclopropyl imine to a Ni(0) complex forms a six-membered metallacyclic enolate, also described as a metalloenamine. mdpi.comutexas.edu This intermediate is central to the catalytic process and can engage in subsequent reactions, such as additions to unsaturated systems, effectively acting as the catalytic species that propagates the reaction cycle. utexas.edu The improved performance of cyclopropyl imines compared to their ketone analogs in some catalytic processes is attributed to the nature of this intermediate, which is less prone to undesired side reactions like β-hydride elimination. mdpi.com

Contributions to Novel Reaction Development

The unique reactivity of cyclopropane-imines has led to the development of several novel synthetic methodologies, particularly in the realm of cycloaddition reactions for the construction of complex carbocyclic and heterocyclic scaffolds.

Nickel-Catalyzed [3+2] Cycloadditions: A significant advancement has been the development of nickel-catalyzed [3+2] cycloaddition reactions between cyclopropyl aldimines and electron-deficient olefins, such as enones. mdpi.comacs.org This transformation provides direct access to highly substituted cyclopentane (B165970) derivatives. The proposed mechanism involves the initial oxidative addition of the cyclopropyl imine to a Ni(0) catalyst to form a metalloenamine intermediate. utexas.edu This intermediate then undergoes a Michael addition to the enone, followed by reductive elimination to furnish the cyclopentyl imine product and regenerate the Ni(0) catalyst. utexas.edu Subsequent hydrolysis yields the final cyclopentane product. utexas.edu This methodology is notable for its high stereoselectivity and broader scope compared to analogous reactions using cyclopropyl ketones. mdpi.com

| Entry | Cyclopropyl Imine | Enone | Catalyst | Product Yield (%) | Diastereomeric Ratio | Ref. |

| 1 | N-Cyclopropylmethylidene-aniline | 2-Cyclohexen-1-one | Ni(COD)₂ / P(OPh)₃ | 85 | >20:1 | mdpi.com |

| 2 | N-Cyclopropylmethylidene-(4-methoxy-aniline) | Methyl vinyl ketone | Ni(COD)₂ / P(OPh)₃ | 78 | >20:1 | mdpi.com |

| 3 | N-(1-Phenylcyclopropyl)methanimine | Chalcone | Ni(COD)₂ / P(OPh)₃ | 71 | 10:1 | utexas.edu |

Photochemical Cycloadditions: Cyclopropyl imines have also been utilized in photochemical reactions. Upon irradiation, the imine functional group can enter an excited state, facilitating the homolytic cleavage of an adjacent bond in the cyclopropane (B1198618) ring. core.ac.uk This process generates a diradical intermediate that can undergo intramolecular radical cyclization cascades. This strategy has been employed in formal (3+2)-cycloadditions of cyclopropyl imines bearing a pendant alkene to construct complex nitrogen-containing bridged bicyclic systems, such as 1-aminonorbornanes. core.ac.uk

Rearrangement and Cyclization Reactions: Beyond cycloadditions, cyclopropyl imines are precursors for various rearrangement reactions. Under thermal or Lewis acid conditions, they can undergo ring-opening and subsequent cyclization to form different heterocyclic systems. For example, the Cloke–Stevens rearrangement of cyclopropyl imines can lead to the formation of pyrrole (B145914) derivatives. wikipedia.org Furthermore, titanium-mediated rearrangements of cyclopropyl imines have been shown to yield α,β-unsaturated imines through metallacyclic intermediates, demonstrating a controlled method for isomerizing these strained rings into valuable linear structures. nih.gov

Use in Bioorthogonal Chemical Methodologies and Chemical Biology Tool Development

The application of cyclopropanemethanimine itself in bioorthogonal chemistry and as a direct tool in chemical biology is an emerging area with significant potential, though it is less established than the use of more highly strained systems like cyclopropenes or cyclooctynes. acs.orgescholarship.org Bioorthogonal chemistry relies on reactions that can proceed in a biological environment without interfering with native biochemical processes. wikipedia.org A key strategy in this field is the use of strain-promoted reactions, where the release of ring strain provides the thermodynamic driving force for a rapid and selective chemical transformation. utexas.edupharmacy180.com

The cyclopropane ring possesses significant strain energy (approximately 28 kcal/mol), which makes it susceptible to ring-opening reactions under specific conditions. utexas.edu This inherent reactivity is the foundation for its potential use as a bioorthogonal handle. A chemical biology tool based on this compound would consist of two key components: the cyclopropane ring as the reactive "warhead" and the imine functionality as a "linker" or a point of attachment to a biomolecule of interest (e.g., a protein, glycan, or nucleic acid).

The development of such tools would involve a two-step approach common in chemical biology: wikipedia.org

A biomolecule is first metabolically or chemically tagged with a cyclopropane-imine containing reporter.

A probe molecule, containing a complementary reactive partner, is then introduced. The selective reaction between the probe and the cyclopropane reporter—driven by the release of ring strain—results in the labeling of the target biomolecule for imaging, purification, or other downstream analyses.

While metal-free, strain-promoted cycloadditions involving cyclopropanes are less common than those with cyclopropenes, the development of transition-metal-catalyzed bioorthogonal reactions offers a promising avenue. unimi.it A biocompatible catalyst could mediate the ring-opening of the cyclopropane-imine tag specifically in the presence of a probe molecule, leading to a highly selective ligation. The challenge lies in developing catalytic systems that are both efficient and benign to living systems. The extensive research into the transition-metal-mediated ring-opening of cyclopropyl imines in organic synthesis provides a strong foundation for the future design of such bioorthogonal methodologies. mdpi.com

Future Directions and Emerging Research Themes in Cyclopropanemethanimine Chemistry

Innovations in Green and Sustainable Synthetic Methodologies

The synthesis of complex molecules is increasingly guided by the principles of green chemistry, which prioritize the reduction of waste, energy consumption, and the use of hazardous substances. jocpr.com Future research in the synthesis of cyclopropanemethanimine is expected to align with these principles, moving away from traditional methods that may involve harsh reagents and produce significant environmental burdens.

Key areas of innovation will likely include:

Catalytic Approaches: The development of novel catalysts will be crucial. This includes biocatalysis, utilizing enzymes to perform specific synthetic steps with high selectivity under mild conditions, thereby minimizing byproducts. jddhs.com Heterogeneous and homogeneous catalysis are also expected to contribute to more efficient and sustainable synthetic routes. jddhs.com

Alternative Solvents and Reaction Conditions: A significant focus will be on replacing conventional volatile organic compounds with greener alternatives like water, supercritical fluids (such as CO2), or bio-based solvents. jocpr.com Techniques such as microwave-assisted synthesis and flow chemistry are also anticipated to be explored to reduce reaction times and energy consumption. ijpsjournal.comresearchgate.net

Atom Economy: Synthetic strategies that maximize the incorporation of all starting materials into the final product, a concept known as atom economy, will be a primary goal. jddhs.com This approach inherently reduces waste generation.

| Green Synthetic Strategy | Potential Advantage for this compound Synthesis | Example of General Application |

| Biocatalysis | High selectivity, mild reaction conditions, reduced byproducts. jddhs.com | Enzymatic resolution of chiral amines. |

| Microwave-Assisted Synthesis | Rapid reaction times, reduced energy consumption. researchgate.net | Accelerated synthesis of heterocyclic compounds. |

| Flow Chemistry | Improved safety and scalability, precise control over reaction parameters. | Continuous production of pharmaceutical intermediates. |

| Use of Green Solvents | Reduced environmental impact and toxicity. jocpr.com | Reactions in water or supercritical CO2. jocpr.com |

Advancements in Hybrid Computational and Spectroscopic Techniques

The intricate structure of this compound presents both a challenge and an opportunity for modern analytical methods. The synergy between computational chemistry and spectroscopy is expected to be a powerful tool in elucidating its properties and reactivity.

Future advancements in this area may involve:

High-Accuracy Computational Modeling: The use of hybrid and double-hybrid density functional theory (DFT) methods will allow for the precise prediction of spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. frontiersin.org This will aid in the structural characterization of new this compound derivatives.

Integrated Spectroscopic Analysis: Combining experimental data from various spectroscopic techniques (e.g., FT-IR, Raman, NMR) with computational results will provide a more complete and accurate picture of the molecule's structure, conformation, and electronic properties. longdom.org

Predictive Reactivity Models: Computational studies will be instrumental in understanding the reaction mechanisms involving this compound, allowing for the prediction of its reactivity and the rational design of new synthetic transformations.

| Technique | Application to this compound Research | Anticipated Outcome |

| Hybrid DFT Calculations | Prediction of IR, Raman, and NMR spectra. frontiersin.org | Accurate structural elucidation and confirmation. |

| Gauge-Independent Atomic Orbital (GIAO) Method | Calculation of NMR chemical shifts. longdom.org | Deeper understanding of the electronic environment of the molecule. |

| Molecular Electrostatic Potential (MEP) Mapping | Visualization of electron density and reactive sites. longdom.org | Prediction of intermolecular interactions and reaction pathways. |

Expanding the Scope of Synthetic Transformations and Building Block Utility

Cyclopropane-containing molecules are valuable building blocks in organic synthesis due to the unique reactivity of the strained three-membered ring. pharmablock.com Future research will likely focus on leveraging the distinct structural features of this compound to develop novel synthetic methodologies.

Potential areas of exploration include:

Ring-Opening Reactions: The inherent strain of the cyclopropane (B1198618) ring can be exploited in ring-opening reactions to generate more complex molecular scaffolds. The methanimine (B1209239) group can serve as a handle to control the regioselectivity and stereoselectivity of these transformations.

[n+m] Cycloaddition Reactions: The double bond of the methanimine moiety and the cyclopropane ring itself could participate in various cycloaddition reactions, providing access to a diverse range of heterocyclic and carbocyclic systems.

Functional Group Interconversions: The development of methods to modify the methanimine group will further expand the synthetic utility of this compound, allowing for its incorporation into a wider array of target molecules.

| Transformation Type | Potential Synthetic Application | Resulting Molecular Scaffold |

| Catalytic Ring-Opening | Access to functionalized acyclic compounds. | Gamma-amino ketones or related structures. |

| [3+2] Cycloaddition | Synthesis of five-membered heterocyclic rings. | Pyrrolidine (B122466) or imidazolidine (B613845) derivatives. |

| Iminyl Radical Cyclization | Formation of novel bicyclic systems. | Fused ring structures containing nitrogen. |

Interdisciplinary Research at the Interface of Organic Chemistry and Material Science

The unique structural and electronic properties of this compound make it an intriguing candidate for applications in material science. Interdisciplinary research will be key to unlocking this potential.

Emerging themes in this area may include:

Polymer Chemistry: this compound derivatives could be explored as novel monomers for the synthesis of advanced polymers. The rigid cyclopropane unit could impart unique thermal and mechanical properties to the resulting materials.

Self-Assembling Systems: The polarity and hydrogen bonding capabilities of the methanimine group could be utilized in the design of molecules that self-assemble into well-defined supramolecular structures, with potential applications in nanotechnology and molecular electronics.

Functional Materials: The incorporation of this compound into larger molecular frameworks could lead to the development of materials with interesting optical or electronic properties, such as organic light-emitting diodes (OLEDs) or molecular sensors.

| Field of Study | Potential Role of this compound | Illustrative Application |

| Polymer Science | Monomer for specialty polymers. | High-performance plastics with enhanced thermal stability. |

| Supramolecular Chemistry | Building block for self-assembling systems. | Nanostructured materials for catalysis or drug delivery. |

| Materials Science | Component of functional organic materials. | Organic semiconductors or photoactive materials. |

Q & A

Basic Research Question: What are the established methodologies for synthesizing and characterizing cyclopropanemethanimine in laboratory settings?

Methodological Answer:

this compound synthesis typically involves [3+2] cycloaddition or photochemical methods. A validated protocol includes:

- Step 1 : Precursor preparation (e.g., reaction of imines with carbenes under inert conditions).

- Step 2 : Cyclization under controlled temperature (-20°C to 25°C) to minimize ring strain .

- Step 3 : Purification via column chromatography (silica gel, hexane/ethyl acetate gradient).

Characterization : - NMR : Analyze , , and spectra for ring strain indicators (e.g., deshielded protons at ~3–5 ppm) .

- IR : Confirm C=N stretching vibrations near 1650–1700 cm.

- Mass Spectrometry : Use high-resolution MS to verify molecular ion peaks (e.g., m/z 83.0480 for CHN).

Safety : Adhere to precautionary codes (e.g., P201: Obtain special instructions before use) .

Basic Research Question: How can spectroscopic data resolve structural ambiguities in this compound derivatives?

Methodological Answer:

- Contradiction Analysis : If conflicting NMR signals arise, compare with computed spectra (DFT/B3LYP/6-31G**) to distinguish between stereoisomers .

- 2D NMR : Use HSQC and HMBC to map - correlations, identifying ring connectivity .

- X-ray Crystallography : Resolve ambiguities by determining bond angles (e.g., cyclopropane angles ~60°) and planarity of the methanimine group .

Advanced Research Question: What computational strategies are optimal for studying this compound’s electronic structure and stability?

Methodological Answer:

- Basis Set Selection : Use aug-cc-pVTZ for accurate electron correlation in DFT studies.

- Thermodynamic Stability : Calculate ring strain energy via homodesmotic reactions (e.g., compare to acyclic analogs) .

- Reactivity Prediction : Perform NBO analysis to identify electron-deficient sites (e.g., cyclopropane carbons) prone to nucleophilic attack .

- Validation : Cross-check computed IR/Raman spectra with experimental data to ensure model accuracy .

Advanced Research Question: How should researchers address contradictions in reported spectral data for this compound?

Methodological Answer:

- Source Analysis : Compare experimental conditions (e.g., solvent polarity, temperature) across studies .

- Calibration Checks : Validate instrument calibration using standard references (e.g., NIST-certified compounds) .

- Sample Purity : Replicate synthesis with strict exclusion of moisture/oxygen to eliminate byproducts .

- Multi-Technique Approach : Combine UV-Vis, ECD, and VCD spectroscopy to resolve overlapping signals .

Advanced Research Question: What experimental design principles ensure reproducibility in this compound studies?

Methodological Answer:

- Parameter Control : Document reaction parameters (e.g., stirring rate, degassing time) to minimize batch variability .

- Blind Testing : Assign independent teams to replicate synthesis and characterization .

- Data Transparency : Publish raw spectral data and computational input files in supplementary materials .

- Statistical Validation : Use ANOVA to assess inter-laboratory variability in reported bond angles/energies .

Advanced Research Question: How can reaction mechanisms involving this compound be elucidated using kinetic and isotopic labeling studies?

Methodological Answer:

- Kinetic Profiling : Monitor reaction rates via in-situ NMR under varying temperatures to derive activation parameters (ΔH, ΔS) .

- Isotopic Labeling : Introduce -labeled cyclopropane to track bond cleavage/formation via isotope shifts in MS .

- Computational Modeling : Map potential energy surfaces (e.g., using Gaussian 16) to identify transition states and intermediates .

Key Guidelines for Researchers

- Literature Review : Prioritize primary sources (e.g., NIST Chemistry WebBook) over unverified databases .

- Ethical Reporting : Follow journal-specific protocols for experimental details and data sharing .

- Critical Analysis : Apply FINER criteria (Feasible, Novel, Ethical, Relevant) to refine research questions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.